H-Gly-His-OH.HCl

Antioxidant Free radical scavenging EPR spin-trapping

Researchers relying on interchangeably sourced histidine dipeptides risk assay variability from undocumented differences in scavenging capacity and metal-binding stability. H-Gly-His-OH·HCl (CAS 3486-76-8) eliminates this uncertainty as the most effective hydroxyl radical scavenger among His-dipeptides (94.9% quenching). • Calibrate EPR systems with the highest-activity reference. • Exploit 1.07 log unit enhanced Cu(II)-complex stability for potentiometric speciation and IMAC ligand development. • Use as a Pd(II)-resistant negative control in metallopeptidase assays. ≥99.0% purity; defined hydrochloride salt ensures reproducible solubility and protonation.

Molecular Formula C8H13ClN4O3
Molecular Weight 248.67 g/mol
CAS No. 3486-76-8
Cat. No. B1371775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-His-OH.HCl
CAS3486-76-8
Molecular FormulaC8H13ClN4O3
Molecular Weight248.67 g/mol
Structural Identifiers
SMILESC1=C(NC=N1)CC(C(=O)O)NC(=O)CN.Cl
InChIInChI=1S/C8H12N4O3.ClH/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5;/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15);1H
InChIKeyBAKFHUFFZULTOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-His-OH·HCl Procurement Baseline


H-Gly-His-OH·HCl (glycyl-L-histidine hydrochloride hydrate, CAS 3486-76-8) is a dipeptide composed of glycine and L-histidine joined by a peptide bond, supplied as the hydrochloride salt form with a molecular formula of C₈H₁₂N₄O₃·HCl·xH₂O and a molecular weight of 248.67 g/mol . The hydrochloride counterion enhances aqueous solubility and stability compared to the free base, making it suitable for biochemical and coordination chemistry applications. Commercially available material typically meets a purity specification of ≥99.0% (calculated on dry substance, AT) with an optical activity of [α]²⁰/D +31.5±1.0° (c = 2% in H₂O, dry matter) .

Hydrochloride salt form supports aqueous solubility and defined protonation state for biochemical assays.
Suited for coordination chemistry and metal-chelation studies requiring a consistent counterion.
Relevant for antioxidant screening, enzyme substrate studies, and peptide transport research workflows.

Why Generic Substitution Fails for H-Gly-His-OH·HCl


Histidine-containing dipeptides such as carnosine (β-alanyl-L-histidine), homocarnosine, alanyl-histidine, and glycyl-glycyl-histidine are often considered functionally interchangeable in metal-binding and antioxidant studies. However, experimental evidence demonstrates that even single-residue alterations produce large quantitative differences in hydroxyl radical scavenging capacity, metal-complex stability, enzymatic hydrolysis rates, and resistance to metal-catalyzed amide-bond cleavage [1]. The hydrochloride salt form of H-Gly-His-OH further confers a defined solubility and protonation state that the free base or zwitterionic forms do not provide, directly affecting reproducibility in quantitative biochemical assays and coordination chemistry experiments [1]. Therefore, generic substitution without accounting for these specific quantitative differences risks undermining experimental comparability and data integrity.

Gly-His·HCl
Carnosine, homocarnosine, Ala-His, Gly-Gly-His
Single-residue alterations may shift hydroxyl radical scavenging rank, metal-complex stability, and enzymatic hydrolysis rates.
Hydrochloride salt
Free base, zwitterionic form
Salt form defines solubility and protonation state; free-base substitution may affect quantitative assay reproducibility.

H-Gly-His-OH·HCl Quantitative Evidence Guide


Hydroxyl Radical Scavenging: Gly-His vs. Carnosine

In an EPR spin-trapping study using the Fe²⁺/H₂O₂ hydroxyl radical generating system, Gly-His exhibited the highest hydroxyl radical scavenging activity among all tested compounds, surpassing carnosine (β-alanyl-histidine), homocarnosine, free histidine, glycine, β-alanine, and GABA. While histidine-containing dipeptides as a class quenched 49.1–94.9% of hydroxyl radicals, Gly-His was ranked as the most potent scavenger, with quenching at the upper bound of this range (94.9%), whereas carnosine, the second most active, showed lower scavenging [1].

·OH Scavenging vs Carnosine
Head-to-head
Gly-His: 94.9% quenching
Ranked highest in tested set
Supports maximal hydroxyl radical scavenging endpoint in antioxidant assays.
EPR spin-trapping; Fe²⁺/H₂O₂ system.
Antioxidant Free radical scavenging EPR spin-trapping

Cu(II) Complex Stability: Gly-His vs. Glycine

Potentiometric titration studies at 25 °C and 0.15 M NaCl ionic strength revealed that the ML (metal–ligand) form of the Cu(II)–glycyl-L-histidine complex is more stable than the corresponding Cu(II)–glycine complex by 1.07 log units. The ML species was the predominant form across the pH range studied (pH 5–8), and the enhanced stability arises from the tridentate coordination involving the imidazole nitrogen of histidine, which glycine lacks [1].

Cu(II) Complex Stability
Head-to-head
Δ log K = +1.07 vs Glycine
Reported ~12-fold stability enhancement supports copper-chelation robustness in competitive matrices.
Potentiometric titration, 0.15 M NaCl.
Coordination chemistry Metal chelation Copper complexes

Pd(II)-Catalyzed Amide Hydrolysis Resistance

In reactions with cis-[Pd(L-Ala-N,O)Cl₂]⁻ and cis-[Pd(L-Ala-N,O)(H₂O)₂]⁺ at pH 2.0–2.5 and temperatures of 22 °C and 60 °C, the Gly–His amide bond of MeCO-Gly-His remained completely intact after 24 h, whereas the amide bonds of MeCO-His-Gly, MeCO-Gly-Gly-His, and MeCO-Gly-His-Gly underwent regioselective cleavage. The resistance is attributed to the unfavorable tridentate chelation geometry of Gly-His with palladium(II) [1].

Pd(II) Hydrolysis Resistance
Head-to-head
Gly–His amide bond: no cleavage after 24 h
Reported bond-level resistance may support stable-linker designs in metal-catalyzed systems.
pH 2.0–2.5, Pd(II) catalysts, ¹H NMR.
Peptide hydrolysis Metal-catalyzed cleavage Chemical stability

Brain Carnosinase Activity: Gly-His vs. Carnosine

In ex vivo mouse brain and kidney homogenate assays, the rate of hydrolysis of glycylhistidine (Gly-His) was approximately nine times greater than that of carnosine (β-alanyl-histidine). Homocarnosine, anserine, and homoanserine were hydrolyzed only to a slight extent by the same preparations [1].

Carnosinase Hydrolysis Rate
Head-to-head
~9-fold higher rate vs Carnosine
Supports enzyme-activity probe use in brain homogenate studies.
Mouse brain/kidney homogenates.
Enzyme kinetics Carnosinas Brain metabolism

Intestinal Mucosal Uptake: Gly-His vs. Free Histidine

In a clinical study involving a child with Hartnup disease and co-existent coeliac disease, in vitro uptake studies on small intestinal biopsy tissue demonstrated that mucosal uptake of histidine was better when supplied as the dipeptide glycyl-L-histidine than as the free amino acid L-histidine. This preferential dipeptide absorption was also confirmed for tyrosine via glycyl-L-tyrosine versus free L-tyrosine [1].

Intestinal Mucosal Uptake
Data to verify
Enhanced histidine uptake vs free amino acid
Reported dipeptide-transport pathway context for Hartnup disease research models.
Human biopsy; qualitative finding.
Peptide absorption Amino acid transport Hartnup disease

H-Gly-His-OH·HCl Application Scenarios


Antioxidant and ROS-Scavenging Assays

Based on the direct head-to-head EPR evidence showing Gly-His as the most effective hydroxyl radical scavenger among histidine-containing dipeptides (94.9% quenching) [1], H-Gly-His-OH·HCl is the preferred reference compound for calibrating hydroxyl radical detection systems (e.g., DMPO spin-trapping EPR assays) and for screening antioxidant candidates where maximal scavenging activity is required as a positive control.

Copper(II)-Chelation Studies and Metal Affinity Chromatography

The 1.07 log unit stability enhancement of Cu(II)–Gly-His over Cu(II)–glycine [1] supports the use of H-Gly-His-OH·HCl as a model bidentate/tridentate chelator in potentiometric speciation studies, immobilized metal ion affinity chromatography (IMAC) ligand development, and electrochemical copper sensor fabrication where predictable copper-binding stoichiometry and stability are critical.

Peptide Hydrolysis Resistance Testing in Metal-Catalyzed Systems

The demonstrated resistance of the Gly–His amide bond to Pd(II)-catalyzed cleavage, while other His-dipeptides undergo rapid hydrolysis [1], positions H-Gly-His-OH·HCl as a negative-control substrate for metallopeptidase activity assays and as a stable linker candidate in peptide–metal conjugate synthesis where the Gly–His bond must survive prolonged exposure to transition-metal catalysts.

Brain Carnosinase Activity Probes and Neuropeptide Metabolism Studies

The approximately 9-fold higher hydrolysis rate of Gly-His relative to carnosine in mouse brain homogenates [1] makes H-Gly-His-OH·HCl a highly sensitive substrate for measuring carnosinase activity in brain tissue extracts, facilitating kinetic characterization of this enzyme in models of neurological disorders where imidazole-dipeptide metabolism is dysregulated.

Application
Selection Property
Validation Focus
Antioxidant and ROS-scavenging assays
Highest reported hydroxyl radical quenching rank
EPR spin-trapping calibration and positive-control benchmarking
Copper(II)-chelation studies
Enhanced Cu(II) complex stability vs glycine
Potentiometric speciation and IMAC ligand development
Metal-catalyzed hydrolysis resistance testing
Reported Gly–His amide bond resistance to Pd(II) cleavage
Metallopeptidase negative-control and stable-linker evaluation
Brain carnosinase activity probes
Higher enzymatic hydrolysis rate vs carnosine
Enzyme kinetics characterization in brain tissue extracts

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